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Compound of Interest

Compound Name: GSK-1070916

Cat. No.: B612190 Get Quote

In the landscape of cancer therapeutics, the inhibition of Aurora kinases has emerged as a

promising strategy. These serine/threonine kinases are crucial regulators of mitosis, and their

overexpression is a common feature in many human cancers. This guide provides a detailed,

data-driven comparison of two potent Aurora kinase inhibitors: GSK-1070916 and Barasertib

(the active metabolite of its prodrug AZD1152). This objective analysis is intended for

researchers, scientists, and drug development professionals to facilitate informed decisions in

cancer research.

Mechanism of Action and Target Specificity
Both GSK-1070916 and Barasertib are ATP-competitive inhibitors that primarily target Aurora

kinases, leading to mitotic arrest, polyploidy, and eventual apoptosis in cancer cells.[1][2][3]

However, they exhibit distinct selectivity profiles for the different Aurora kinase isoforms.

GSK-1070916 is a potent and selective inhibitor of Aurora B and Aurora C kinases.[1][4][5][6] It

displays over 100-fold selectivity against the closely related Aurora A kinase.[2] The inhibition of

Aurora B and C by GSK-1070916 is time-dependent, with a remarkably long enzyme-inhibitor

dissociation half-life, a feature that distinguishes it from other Aurora B inhibitors.[2][6][7][8]

Barasertib (AZD1152-HQPA), the active form of the prodrug AZD1152, is a highly potent and

selective inhibitor of Aurora B kinase.[3][9][10][11] It demonstrates a significantly lower affinity

for Aurora A, with a selectivity of over 1000-fold for Aurora B.[12][13] Barasertib is rapidly

converted from its prodrug form in plasma.[10][14][15]
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The signaling pathway below illustrates the central role of Aurora B in mitosis and the point of

intervention for both inhibitors.
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Figure 1: Simplified Aurora B signaling pathway during mitosis.

Quantitative Performance: A Head-to-Head Data
Summary
The following table summarizes the key quantitative data for GSK-1070916 and Barasertib,

providing a direct comparison of their potency and selectivity.
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Parameter GSK-1070916
Barasertib
(AZD1152-HQPA)

References

Target(s) Aurora B, Aurora C Aurora B [1][9]

Ki (Aurora A) 490 nM, 492 nM 1369 nM [2][4][10]

Ki (Aurora B) 0.38 nM 0.36 nM [2][4][9]

Ki (Aurora C) 1.5 nM, 1.45 nM 17.0 nM [2][4][9]

IC50 (Aurora A) 1100 nM 1369 nM [7][16]

IC50 (Aurora B) 3.5 nM 0.37 nM [2][11][12]

IC50 (Aurora C) 6.5 nM - [2]

Cellular EC50

(Median)

<10 nM (in over 100

cell lines)
- [1][2]

Cellular EC50 (A549) 7 nM - [5][8]

Clinical Phase Phase I (Completed)
Phase I/II/III

(Ongoing/Completed)
[2][12][17][18][19][20]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for key assays used to characterize GSK-1070916 and

Barasertib.

This assay determines the potency of the inhibitors against purified Aurora kinases.

Enzyme and Substrate Preparation: Recombinant human Aurora A-TPX2, Aurora B-INCENP,

and Aurora C-INCENP complexes are used as the enzyme source. A fluorescently labeled

peptide substrate is prepared in a suitable buffer.

Inhibitor Preparation: GSK-1070916 and Barasertib are serially diluted in DMSO to create a

range of concentrations.
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Assay Reaction: The kinase, peptide substrate, and inhibitor are mixed in a microplate well.

The reaction is initiated by the addition of ATP.

Incubation: The reaction mixture is incubated at room temperature for a specified period,

typically 30-60 minutes.

Detection: The amount of phosphorylated substrate is quantified using a suitable detection

method, such as fluorescence polarization or time-resolved fluorescence resonance energy

transfer (TR-FRET).

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a

sigmoidal curve.

This assay measures the effect of the inhibitors on the growth of cancer cell lines.

Cell Seeding: Cancer cells (e.g., A549, HCT116, MOLM13) are seeded in 96-well plates at a

predetermined density and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of GSK-1070916 or

Barasertib for a period of 72 hours.

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay,

such as the MTT or CellTiter-Glo® assay.

Data Analysis: The EC50 values, the concentration at which 50% of cell growth is inhibited,

are determined from the dose-response curves.

This pharmacodynamic assay confirms the on-target activity of the inhibitors in a cellular

context.

Cell Treatment: Cancer cells are treated with the inhibitors for a short period (e.g., 1-3

hours).

Cell Lysis: The cells are lysed to extract proteins.

Western Blotting or ELISA: The levels of phosphorylated Histone H3 at Serine 10 (a specific

substrate of Aurora B) are measured using specific antibodies.
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Data Analysis: The dose-dependent inhibition of Histone H3 phosphorylation is quantified.

The following diagram illustrates a typical experimental workflow for evaluating these inhibitors.
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Figure 2: General experimental workflow for inhibitor comparison.

Cellular Effects and In Vivo Antitumor Activity
Consistent with their mechanism of action, both GSK-1070916 and Barasertib induce a similar

phenotype in treated cancer cells. Inhibition of Aurora B leads to defects in chromosome

alignment and segregation, failure of cytokinesis, and the formation of polyploid cells, which

ultimately undergo apoptosis.[1][3][10][21]

GSK-1070916 has demonstrated broad antitumor activity, inhibiting the proliferation of over 100

human tumor cell lines with EC50 values typically below 10 nM.[1][2] In vivo studies have
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shown its efficacy in various human tumor xenograft models, including breast, colon, lung, and

leukemia.[1][5][22]

Barasertib has also shown potent growth inhibitory effects in a range of cancer cell lines,

including small-cell lung cancer (SCLC) and acute myeloid leukemia (AML).[21][23] In vivo,

Barasertib has demonstrated significant antitumor activity in xenograft models of human colon,

lung, and hematologic tumors.[10][24]

The logical relationship between Aurora B inhibition and the resulting cellular outcomes is

depicted below.
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Figure 3: Cellular consequences of Aurora B inhibition.
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Both GSK-1070916 and Barasertib are highly potent inhibitors of Aurora B kinase with

demonstrated preclinical antitumor activity. GSK-1070916 exhibits a dual inhibitory activity

against both Aurora B and C, coupled with a prolonged target residence time. Barasertib, on

the other hand, is a highly selective Aurora B inhibitor. The choice between these two

compounds for research or therapeutic development may depend on the specific biological

question being addressed or the desired therapeutic profile. For instance, the dual inhibition of

Aurora B and C by GSK-1070916 might offer an advantage in certain cancer types, while the

high selectivity of Barasertib for Aurora B could potentially lead to a more favorable safety

profile. Further clinical investigations are necessary to fully elucidate the therapeutic potential

and comparative efficacy of these two promising anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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